N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine
Description
N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a cyclopropyl group, and a thiophene moiety, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3S/c1-12(14-10-15(14)17-6-5-9-21-17)18-13(2)16-11-19(3)7-8-20(16)4/h5-6,9,12-16,18H,7-8,10-11H2,1-4H3/t12?,13?,14-,15+,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWHMOUZHWLUOE-OLNMBKGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C2=CC=CS2)NC(C)C3CN(CCN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1C2=CC=CS2)NC(C)C3CN(CCN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine typically involves multiple steps, starting with the preparation of the piperazine derivative. The process may include:
Formation of the Piperazine Derivative: This step involves the alkylation of piperazine with appropriate alkyl halides under basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Thiophene Attachment: The thiophene moiety is often introduced through cross-coupling reactions such as Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media, with reagents like potassium permanganate in water or chromium trioxide in acetic acid.
Reduction: Conducted in inert solvents like tetrahydrofuran or ether, with reducing agents such as lithium aluminum hydride.
Substitution: Conditions vary based on the type of substitution, but common reagents include alkyl halides for nucleophilic substitution and electrophiles like acyl chlorides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Scientific Research Applications
N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets like enzymes or receptors.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its role in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-phenylcyclopropyl]ethanamine
- **N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-furanylcyclopropyl]ethanamine
Uniqueness
N-[1-(1,4-dimethylpiperazin-2-yl)ethyl]-1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanamine is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or furanyl groups. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
